1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane
CAS No.:
Cat. No.: VC18246748
Molecular Formula: C13H23BrO
Molecular Weight: 275.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23BrO |
|---|---|
| Molecular Weight | 275.22 g/mol |
| IUPAC Name | 1-(bromomethyl)-1-cyclopentyloxy-3-methylcyclohexane |
| Standard InChI | InChI=1S/C13H23BrO/c1-11-5-4-8-13(9-11,10-14)15-12-6-2-3-7-12/h11-12H,2-10H2,1H3 |
| Standard InChI Key | BGENQGJSXSOBQK-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCC(C1)(CBr)OC2CCCC2 |
Introduction
1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclohexane ring, which is further substituted with a cyclopentyloxy group and a methyl group. This unique molecular structure contributes to its distinct chemical properties and potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis.
Structural Features
The molecular structure of 1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane includes:
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Bromomethyl Group: A bromine atom bonded to a methyl group, providing the compound with reactivity in nucleophilic substitution reactions.
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Cyclopentyloxy Group: A cyclopentane ring connected via an oxygen atom, influencing steric hindrance and electronic properties.
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Methyl Group: A simple alkyl substituent on the cyclohexane ring, contributing to hydrophobicity.
Synthesis Methods
The synthesis of 1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane can be achieved through multi-step organic reactions:
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Halogenation: Introduction of the bromomethyl group onto the cyclohexane ring using reagents like N-bromosuccinimide (NBS) under radical conditions.
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Etherification: Substitution of a hydroxyl group with the cyclopentyloxy moiety using cyclopentanol and an acid catalyst.
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Methylation: Addition of the methyl group via alkylation reactions.
These steps require precise control of reaction conditions to ensure high yield and purity.
Applications
1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane has potential applications in diverse areas:
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Pharmaceuticals:
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Intermediate in drug synthesis due to its ability to form complex molecules.
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Potential for interaction with biological targets through nucleophilic substitution.
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Materials Science:
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Used as a precursor for functionalized polymers or specialty materials.
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Organic Synthesis:
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Serves as a building block for synthesizing more complex organic compounds.
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Comparative Analysis with Related Compounds
To understand its uniqueness, 1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane can be compared with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Bromo-2-methylcyclohexane | Bromine on a methyl-substituted cyclohexane | Simpler structure; less steric hindrance |
| Cyclopentylmethylbromide | Bromine attached to a cyclopentyl group | Different ring structure; potential for different reactivity |
| 1-(Chloromethyl)-1-(cyclopentyloxy)-3-methylcyclohexane | Chlorine instead of bromine | Halogen substitution alters reactivity |
Research Insights
Studies on this compound primarily focus on its chemical reactivity and potential biological interactions:
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Reactivity Studies: The bromine atom facilitates nucleophilic substitution reactions, making it highly versatile in synthetic chemistry.
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Biological Targeting: Preliminary research suggests that it may interact with biomolecules, but further studies are required to elucidate its mechanisms and effects.
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